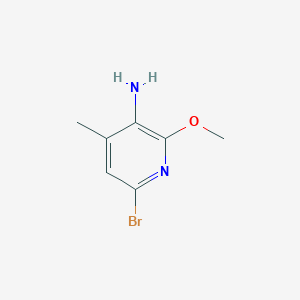

6-Bromo-2-methoxy-4-methylpyridin-3-amine

Description

6-Bromo-2-methoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a methyl group at the 4th position.

Properties

IUPAC Name |

6-bromo-2-methoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-4-3-5(8)10-7(11-2)6(4)9/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIQJZFQJIRZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-4-methylpyridin-3-amine typically involves the bromination of 2-methoxy-4-methylpyridin-3-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-4-methylpyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Major Products

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of 6-bromo-2-formyl-4-methylpyridin-3-amine.

Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

6-Bromo-2-methoxy-4-methylpyridin-3-amine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Material Science:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxy-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-6-methoxypyridine: Similar structure but lacks the methyl group at the 4th position.

3-Amino-2-bromo-6-methylpyridine: Similar structure but lacks the methoxy group at the 2nd position.

Uniqueness

6-Bromo-2-methoxy-4-methylpyridin-3-amine is unique due to the combination of the bromine atom, methoxy group, and methyl group on the pyridine ring. This unique combination can result in distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

6-Bromo-2-methoxy-4-methylpyridin-3-amine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom at the 6-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring. This substitution pattern contributes to its unique biological properties.

Research indicates that this compound primarily interacts with alpha1-adrenergic receptors (α1-ARs) . These receptors are involved in various physiological processes, including smooth muscle contraction and neurotransmitter release. The compound's affinity for these receptors suggests it may influence cardiovascular and neurodegenerative pathways.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant | Exhibits potential antidepressant effects through modulation of neurotransmitter systems. |

| Antioxidant | Demonstrates antioxidant properties, which can protect cells from oxidative stress. |

| Antimicrobial | Shows activity against various microbial strains, indicating potential as an antimicrobial agent. |

| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines. |

Case Studies and Research Findings

- Antidepressant Effects : A study evaluated the effects of this compound on animal models of depression. The compound significantly reduced depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant .

- Antioxidant Activity : In vitro assays demonstrated that this compound scavenges free radicals effectively, providing a protective effect against oxidative damage in neuronal cells .

- Antimicrobial Properties : Research indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics, with moderate bioavailability observed in animal models. Its metabolism involves hepatic pathways, leading to several metabolites that may also contribute to its biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.